2,3-Dichloro-D-Phenylalanine

Description

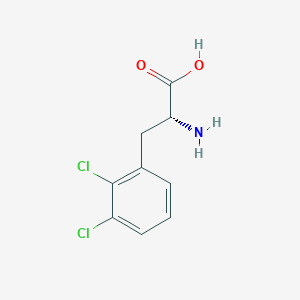

2,3-Dichloro-D-Phenylalanine is a halogenated derivative of the amino acid phenylalanine, where two chlorine atoms are substituted at the 2 and 3 positions of the aromatic ring. This compound is of interest in medicinal chemistry for designing peptides with enhanced stability or modified receptor-binding properties due to chlorine's electron-withdrawing effects and steric bulk .

Properties

IUPAC Name |

(2R)-2-amino-3-(2,3-dichlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDAAIHKUHFKOL-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-D-Phenylalanine typically involves the chlorination of D-Phenylalanine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the 2 and 3 positions of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the selective chlorination of the phenyl ring without affecting the amino acid functionality .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-D-Phenylalanine can undergo various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of dechlorinated phenylalanine derivatives.

Substitution: Formation of substituted phenylalanine derivatives with various functional groups.

Scientific Research Applications

2,3-Dichloro-D-Phenylalanine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential effects on enzyme activity and protein synthesis.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2,3-Dichloro-D-Phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate enzymatic pathways by binding to active sites or altering the conformation of proteins. The presence of chlorine atoms enhances its reactivity and binding affinity, making it a potent modulator of biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3,4-Dichloro-D-Phenylalanine

- Structure : Chlorine atoms at 3 and 4 positions on the phenyl ring.

- Molecular Formula: C₉H₉Cl₂NO₂ (identical to 2,3-Dichloro-D-Phenylalanine).

- Molecular Weight : 234.08 g/mol .

- Key Differences :

Enantiomeric Forms: 2,3-Dichloro-DL-Phenylalanine

- Structure : Racemic mixture (D- and L-enantiomers).

- CAS Numbers : 128833-94-3, 110300-04-4 .

- Commercial availability: 3 suppliers for DL-form vs. 2 suppliers for D-form .

Halogen-Substituted Analogs: 2,3-Difluoro-D-Phenylalanine

- Structure : Fluorine atoms at 2 and 3 positions.

- CAS : 266360-59-2.

- Enhanced metabolic stability due to stronger C-F bonds .

Positional Variants: D-2,4-Dichlorophenylalanine

- Structure : Chlorine at 2 and 4 positions.

- Key Differences :

Non-Halogenated Analogs: (S)-3-Phenyllactic Acid

- Structure: Hydroxyl group replaces the amino group in phenylalanine.

- CAS : 828-01-3.

- Key Differences: Lacks the amino acid backbone, shifting its role from peptide synthesis to microbial metabolism or antioxidant pathways .

Data Table: Comparative Analysis

Biological Activity

2,3-Dichloro-D-Phenylalanine (DCP) is a synthetic amino acid derivative notable for its unique structure, which includes two chlorine atoms attached to the phenyl ring of phenylalanine. This modification enhances its biological activity, making it a subject of interest in various fields, including biochemistry, pharmacology, and medicinal chemistry. This article reviews the biological activity of DCP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

DCP is synthesized through chlorination of D-Phenylalanine using reagents such as thionyl chloride or phosphorus pentachloride. The selective introduction of chlorine at the 2 and 3 positions of the phenyl ring is crucial for its biological activity. The presence of chlorine enhances the compound's reactivity and binding affinity towards biological targets, influencing its pharmacological properties.

DCP exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : DCP has been shown to inhibit specific enzymes, particularly those involved in amino acid metabolism. For instance, it acts as an inhibitor of alanine racemase, which is crucial for bacterial cell wall synthesis. This inhibition can disrupt bacterial growth and viability .

- Modulation of Protein Synthesis : The compound may alter protein synthesis pathways by interacting with ribosomes or other components involved in translation.

- Antimicrobial Activity : DCP has demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting cellular processes critical for microbial survival .

Table 1: Summary of Biological Activities of DCP

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of DCP against Staphylococcus aureus. Results showed that DCP significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was attributed to interference with cell wall synthesis via inhibition of alanine racemase .

- Cytotoxic Effects : Research conducted on cancer cell lines demonstrated that DCP induces apoptosis in human breast cancer cells (MCF-7). The study reported an IC50 value of 25 µM, indicating substantial cytotoxicity. Mechanistic studies suggested that DCP activates caspase pathways leading to programmed cell death.

Research Findings

Recent research highlights the potential therapeutic applications of DCP:

- Cancer Therapy : Due to its cytotoxic properties, DCP is being explored as a candidate for cancer treatment. Its ability to induce apoptosis in tumor cells presents a promising avenue for further development in oncology.

- Antibiotic Development : The compound's inhibition of bacterial growth positions it as a potential lead compound for developing new antibiotics, particularly against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.